molecular formula C5H5ClO B1314202 Pent-4-ynoyl chloride CAS No. 55183-44-3

Pent-4-ynoyl chloride

Cat. No. B1314202
CAS RN: 55183-44-3
M. Wt: 116.54 g/mol
InChI Key: ASAWAIQNAGKJFT-UHFFFAOYSA-N
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Description

Pent-4-ynoyl chloride is a chemical compound with the molecular formula C5H5ClO . It is a reactive compound with diverse applications in organic synthesis, materials science, pharmacology, and biotechnology.


Synthesis Analysis

Pent-4-ynoyl chloride can be synthesized by reacting thionyl chloride and 4-pentenoic acid .


Molecular Structure Analysis

The molecular structure of Pent-4-ynoyl chloride is represented by the formula C5H5ClO . The molecular weight of the compound is 116.55 g/mol .


Physical And Chemical Properties Analysis

Pent-4-ynoyl chloride has a molecular weight of 116.54 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 109 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The compound is canonicalized .

Scientific Research Applications

  • Synthesis of Lactones and Alkanoic Acid Derivatives : A study by Toru, Fujita, Saito, & Maekawa (1986) demonstrated the use of pent-4-ynoic acid in the regio- and stereo-specific thio- and seleno-lactonizations. This process is crucial for synthesizing γ-alkylidene-γ-butyrolactones, which are valuable in creating 4-oxoalkanoic acid derivatives.

  • Production of Allenes : Research by Hata, Iwata, Seto, & Urabe (2012) explored the treatment of alkynoates, including pent-4-ynoyl variants, with Grignard reagents and iron(II) chloride. This process efficiently produces alkadienoates, which are significant in various chemical syntheses.

  • Nickel-Catalyzed Polymerization : In a study conducted by Hamedani et al. (2013), pent-4-ynoic acid derivatives were used in the creation of a nickel(II) precatalyst. This catalyst is instrumental in the homopolymerization of ethylene to produce branched polyethylene, a material with significant industrial applications.

  • synthesize pyrrole derivatives. This method is noted for its efficiency and "clean" approach, highlighting the significance of pent-4-ynoic acid derivatives in synthesizing novel N-heterocycles, which are key components in many pharmaceuticals and organic materials.
  • Synthesis of β-Diketiminate Ligands : A study by Patil et al. (2015) involved the synthesis of β-diketiminate hafnium(IV) chloride complexes using pent-4-ynoate derivatives. These complexes have potential applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for thin-film growth, crucial in semiconductor manufacturing.

  • Silver Nanoparticle Synthesis : Research by Chen, Balankura, Fichthorn, & Rioux (2019) studied the role of chloride, including compounds similar to pent-4-ynoyl chloride, in the shape control of silver nanoparticles. Understanding this process is vital for the tailored synthesis of nanoparticles with specific applications in electronics, catalysis, and medicine.

  • Optically Pure Amino Acids Synthesis : A study by Parpart et al. (2015) reported on the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids. These compounds are significant as selective potent inhibitors of aldose reductase, an enzyme target for treating diabetic complications.

  • Polymeric Structure Investigation : Oczko, Woźniak, & Lis (2015) conducted a study on the coordination compound of Er3+ with pent-4-ynoate. The research revealed insights into the polymeric structure and bonding characteristics, important for understanding complex coordination compounds in materials science.

properties

IUPAC Name

pent-4-ynoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO/c1-2-3-4-5(6)7/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAWAIQNAGKJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520253
Record name Pent-4-ynoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-4-ynoyl chloride

CAS RN

55183-44-3
Record name Pent-4-ynoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
DE Ames, GMR Davison - Chemistry and Physics of Lipids, 1974 - Elsevier
… When effervescence ceased, pent-4-ynoyl chloride (23.3 g) was added (< 30C). After 1 hr at room temperature, acetic acid (5 ml) was added and the solution was boiled under reflux for …
Number of citations: 1 www.sciencedirect.com
F Brockmeyer, T Stalling, J Martens - Synthesis, 2012 - thieme-connect.com
… In order to gain access to the required methoxyamides, pent-4-enoyl chloride and pent-4-ynoyl chloride were added to the imines 1, 2, or 3, respectively. By treating the intermediate …
Number of citations: 13 www.thieme-connect.com
L Lopez Quezada, R Smith, TJ Lupoli, Z Edoo… - Frontiers in …, 2020 - frontiersin.org
… To a suspension of 7-ADCA (3.21 g, 15.0 mmol) in water (100 ml), NaHCO 3 (1.26 g, 15.0 mmol) and acetone (12.0 ml) were added, followed by the addition of pent-4-ynoyl chloride (…
Number of citations: 11 www.frontiersin.org
E Guénin, J Hardouin, Y Lalatonne, L Motte - Journal of Nanoparticle …, 2012 - Springer
… Briefly Tris(trimethylsilyl)phosphite (6.7 mL, 20 mmol) was added dropwise at −20 C to the previously prepared pent-4-ynoyl chloride without solvent and under inert atmosphere. When …
Number of citations: 32 link.springer.com
A Padwa, JD Ginn, SK Bur, CK Eidell… - The Journal of Organic …, 2002 - ACS Publications
… To a 1.0 g (3.7 mmol) sample of 25 in CH 2 Cl 2 (18 mL) was added 3.6 g of oven-dried 4 Å powdered molecular sieves and 0.85 g (7.3 mmol) of pent-4-ynoyl chloride. The mixture was …
Number of citations: 56 pubs.acs.org
M Thommen, AL Veretenov… - Helvetica chimica …, 1996 - Wiley Online Library
… of pent-4-ynoyl chloride (prepared from 6.68 g (68.2 mmol) of pent-4-ynoic acid by treatment with PC1, at 50" and decanting) in 100 ml of THF was added by syringe a soln. of but-3-enyl …
Number of citations: 47 onlinelibrary.wiley.com
AR Neves dos Santos - 2014 - bradscholars.brad.ac.uk
The generation of new chemical entities (NCEs) for use in chemical biology and drug discovery is of wide interest to both academia and the pharmaceutical industry. In order to …
Number of citations: 2 bradscholars.brad.ac.uk
WC DeLomba, EA Stone, KA Alley… - The Journal of …, 2020 - ACS Publications
We demonstrate a facile approach for the synthesis of gem-disubstituted cyclooctanoids, a motif found in several biologically active compounds. Appropriately substituted 1-alkenyl-5-…
Number of citations: 10 pubs.acs.org
Y Cheng, BK Albrecht, J Brown… - Journal of medicinal …, 2008 - ACS Publications
… -4-fluoro-N′-hydroxybenzamidine (4.4 g, 23 mmol, prepared in the same manner as in 37 using 2-chloro-4-fluorobenzonitrile) in THF (100 mL) at 0 C was added pent-4-ynoyl chloride (…
Number of citations: 67 pubs.acs.org
RM Lemieux - 1996 - open.library.ubc.ca
This thesis is divided into three parts. The first part describes the preparation of regioisomerically pure functionalized 2-trimethylgermylalk-l-enes of general structure 26, which are …
Number of citations: 5 open.library.ubc.ca

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